molecular formula C12H13N3O B1483873 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol CAS No. 2098140-71-5

1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Cat. No. B1483873
CAS RN: 2098140-71-5
M. Wt: 215.25 g/mol
InChI Key: HLDDYCVQZKIJRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazol ring, followed by the addition of the pyridin-2-yl and cyclopropylmethyl groups. The exact synthesis process would depend on the specific reactions used and the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazol ring, for example, is a five-membered ring with two nitrogen atoms. The pyridin-2-yl and cyclopropylmethyl groups would be attached to this ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. For example, the pyrazol ring might undergo reactions with electrophiles or nucleophiles, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the pyrazol ring might influence these properties .

Scientific Research Applications

Anticancer Potential

  • Cytotoxicity Evaluation : Pyrazole derivatives, including compounds similar to 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol, have shown significant cytotoxicity against various human cancer cell lines. Compounds analogous to this pyrazole derivative have exhibited moderate to good cytotoxicity against HeLa (cervix), NCI-H460 (lung), PC-3 (prostate), and NIH-3T3 (mouse embryo fibroblasts) cell lines, indicating potential as anticancer agents (Alam et al., 2018).

Topoisomerase IIα Inhibitory Activity

  • Inhibitory and Cytotoxicity Studies : Some pyrazole derivatives, structurally related to this compound, have been evaluated for their topoisomerase IIα inhibitory activity. These compounds have also been tested for in vitro cytotoxicity against cancerous cell lines (MCF-7, NCI-H460, HeLa) and a normal cell line (HEK-293T). This suggests their potential role in cancer treatment through the inhibition of topoisomerase IIα (Alam et al., 2016).

Structural Analysis

  • X-ray Diffraction Studies : Derivatives of pyrazole compounds, closely related to this compound, have been studied using X-ray diffraction. This provides insights into the molecular structure and potential applications of such compounds in various fields (Wu et al., 2012).

Antiproliferative Agents

  • Synthesis and Biological Studies : Novel pyrazole derivatives, similar to this compound, have been synthesized and tested for their antiproliferative properties. These compounds showed significant cytotoxic effects against breast cancer and leukemia cells, indicating their potential as antiproliferative agents (Ananda et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. For example, if this compound is used as a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .

properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyridin-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12-7-11(10-3-1-2-6-13-10)14-15(12)8-9-4-5-9/h1-3,6-7,9,14H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDDYCVQZKIJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=C(N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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